2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a piperidine ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via a sulfonation reaction using propylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Coupling with the Thiophene Ring: The final step involves coupling the thiophene ring with the oxadiazole-piperidine intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Methylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Uniqueness
2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is unique due to the presence of the propylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different sulfonyl groups, such as methylsulfonyl or ethylsulfonyl derivatives.
Properties
IUPAC Name |
2-(1-propylsulfonylpiperidin-4-yl)-5-thiophen-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-2-9-22(18,19)17-6-3-11(4-7-17)13-15-16-14(20-13)12-5-8-21-10-12/h5,8,10-11H,2-4,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSKLNWHXVUVJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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